molecular formula C9H9F2N B3316702 5,8-Difluoro-1,2,3,4-tetrahydroquinoline CAS No. 954275-94-6

5,8-Difluoro-1,2,3,4-tetrahydroquinoline

Cat. No. B3316702
CAS RN: 954275-94-6
M. Wt: 169.17 g/mol
InChI Key: RIYXYSCUBSCQEN-UHFFFAOYSA-N
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Description

5,8-Difluoro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular weight of 205.63 . It is also known as 5,8-difluoro-1,2,3,4-tetrahydroquinoline hydrochloride .


Synthesis Analysis

The synthesis of fluorinated quinolines, such as 5,8-Difluoro-1,2,3,4-tetrahydroquinoline, involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .


Molecular Structure Analysis

The molecular structure of 5,8-Difluoro-1,2,3,4-tetrahydroquinoline can be represented by the Inchi Code: 1S/C9H9F2N.ClH/c10-7-3-4-8 (11)9-6 (7)2-1-5-12-9;/h3-4,12H,1-2,5H2;1H .


Chemical Reactions Analysis

The chemistry of fluorinated quinolines involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .

Scientific Research Applications

Medicinal Chemistry Applications

Tetrahydroquinoline, the core structure in 5,8-Difluoro-1,2,3,4-tetrahydroquinoline, is commonly used in medicinal chemistry. It serves as a fundamental building block for creating various therapeutic agents. For instance, substituted derivatives of tetrahydroquinoline are prevalent in the development of drugs. Some notable bioactive tetrahydroquinolines include Oxamniquine, Dynemycin, Viratmycin, and Nicainoprol​​. These compounds showcase the versatility of tetrahydroquinoline derivatives in creating effective pharmacological agents.

Biological Applications

Research has indicated that tetrahydroquinoline and its derivatives have a broad spectrum of biological applications. A study expanded the tetrahydroquinoline pharmacophore to yield 34 compounds. These compounds were then subjected to biological screening, leading to the identification of tetrahydroquinoline as neurotropic agents, a new application not previously reported. This discovery highlights the compound's potential in neuropharmacology and as a target for developing new neurological treatment options​​.

Synthesis and Use in Research

Tetrahydroquinolines are typically synthesized by the hydrogenation of quinolines, and this process can be reversed, making it a focus of research in areas such as hydrogen-donor solvents in coal liquification. The use of homogeneous catalysts has allowed for asymmetric hydrogenation, which is crucial in creating optically active tetrahydroquinolines. This aspect of tetrahydroquinoline chemistry is essential for research in organic synthesis and the development of new medicinal compounds​​.

Safety and Hazards

The safety information for 5,8-Difluoro-1,2,3,4-tetrahydroquinoline includes several hazard statements such as H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5,8-difluoro-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h3-4,12H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYXYSCUBSCQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2NC1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Difluoro-1,2,3,4-tetrahydroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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